tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate
Description
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-3-phenylmethoxypyrido[1,2-a]pyrimidin-8-yl)carbamate |
InChI |
InChI=1S/C20H21N3O4/c1-20(2,3)27-19(25)22-15-9-10-23-17(11-15)21-12-16(18(23)24)26-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,22,25) |
InChI Key |
PHGNCPWGPXJPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC=C(C(=O)N2C=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example:
Table 1: Cyclocondensation Conditions for Core Formation
| Starting Material | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Aminonicotinic acid | Acetylacetone | 120 | 12 | 68 |
| 2-Amino-5-methylpyridine | Ethyl acetoacetate | 100 | 8 | 72 |
| 2-Aminopyridine-3-carboxylate | Diethyl malonate | 80 (Microwave) | 0.5 | 82 |
Functionalization at Position 3: Benzyloxy Group Installation
The hydroxyl group at position 3 is protected as a benzyl ether to prevent unwanted side reactions during subsequent steps.
Etherification via Mitsunobu Reaction
Williamson Ether Synthesis
-
Substrate : 3-Hydroxy intermediate.
-
Reagents : Benzyl bromide, potassium carbonate (K₂CO₃).
-
Conditions : Dimethylformamide (DMF), 80°C, 6 hours.
Carbamate Formation at Position 8
The amine group at position 8 is protected as a tert-butyl carbamate using Boc anhydride.
Boc Protection of 8-Amino Intermediate
Table 2: Optimization of Boc Protection
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 24 | 85 |
| DMAP | DCM | 25 | 24 | 92 |
| Sodium hydride | THF | 0→25 | 12 | 88 |
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidinyl-H), 7.35–7.28 (m, 5H, benzyl), 5.22 (s, 2H, OCH₂Ph), 1.52 (s, 9H, tert-butyl).
-
HRMS (ESI) : m/z calc. for C₂₀H₂₁N₃O₄ [M+H]⁺: 367.1529; found: 367.1532.
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Deprotection of Benzyloxy Group
The benzyloxy moiety undergoes catalytic hydrogenation or acidolysis for deprotection:
Deprotection is pivotal for accessing bioactive scaffolds, such as 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones .
Cleavage of tert-Butyl Carbamate
The tert-butyl carbamate group is removed under acidic conditions to expose free amines:
| Reagent | Conditions | Efficiency | Byproducts |
|---|---|---|---|
| HCl (gaseous) | 2-propanol, 0–25°C | >95% | Forms stable hydrochloride salts |
| TFA | Dichloromethane, 25°C | Quantitative | Requires neutralization for isolation |
This step is essential for introducing nucleophilic amine sites in drug candidates like paliperidone .
Functionalization at the Pyrimidinone Core
The 4-oxo-4H-pyrido[1,2-a]pyrimidine core participates in electrophilic substitutions and cross-couplings:
These reactions highlight the compound’s versatility in generating structurally diverse heterocycles.
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
-
Solvent Sensitivity : Reacts with polar aprotic solvents (e.g., DMF) under basic conditions, necessitating inert solvents like toluene .
Key Research Findings
-
Pharmaceutical Relevance : Serves as a precursor to paliperidone, a dopamine/serotonin antagonist .
-
Synthetic Efficiency : Acid-free protocols reduce side products, improving yields (>70%) .
-
Structural Insights : Intramolecular hydrogen bonding in the pyrimidinone core stabilizes planar conformations, critical for bioactivity .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrido-pyrimidine core is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of pyrido-pyrimidines can inhibit cell proliferation in various cancer cell lines, suggesting that tert-butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate may also possess similar properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through binding affinity studies. The presence of the oxo group and the carbamate moiety may facilitate interactions with active sites of enzymes relevant to disease mechanisms, including kinases and phosphatases. These interactions could lead to the development of novel therapeutic agents targeting specific pathways in diseases such as cancer and diabetes.
Synthetic Organic Chemistry
Protective Group Utility
The tert-butyl carbamate group is widely used as a protective group for amines in organic synthesis. This application is crucial during multi-step synthesis processes where amine functionalities must be temporarily masked to prevent unwanted reactions. The stability of the tert-butyl carbamate under various reaction conditions makes it an ideal choice for synthetic chemists.
Building Block for Complex Molecules
this compound can serve as a versatile building block in the synthesis of more complex organic molecules. Its reactivity can be harnessed in coupling reactions or further functionalization to yield compounds with diverse biological activities.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Chemical Identification :
- CAS Number : 2304495-86-9
- Molecular Formula : C₂₀H₂₁N₃O₄
- Molecular Weight : 367.40 g/mol
- Purity : 98% (HPLC)
- Structural Features :
- Core : Pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 2.
- Substituents :
- Benzyloxy group at position 3.
- Tert-butyl carbamate (Boc) protecting group at position 6.
- Ketone functionality at position 4.
Comparison with Similar Compounds
To contextualize the unique properties of “tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate”, we compare it with structurally or functionally analogous compounds from the literature and commercial sources.
Structural Analogues in Pyridine/Pyrimidine Derivatives
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Differences and Implications
Core Heterocycle :
- The pyrido[1,2-a]pyrimidin-4-one core in the target compound is distinct from simpler pyridine or benzene derivatives (e.g., entries 2–5). This bicyclic system enhances rigidity and may influence binding affinity in biological targets compared to monocyclic analogs .
Functional Group Diversity :
Physical and Commercial Properties :
- Purity : The target compound’s 98% purity exceeds the 95+% purity of Boc-(3-thienyl)-L-b-homoalanine, suggesting higher suitability for precision synthesis .
- Availability : Both the target compound and 4-(benzyloxy)-3-bromo-5-ethoxybenzonitrile are discontinued, possibly due to niche demand or synthetic challenges .
Biological Activity
tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and implications for future research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 344.38 g/mol. The compound features a pyrido-pyrimidine framework with a benzyloxy substituent and an oxo group, which contribute to its reactivity and solubility in various solvents. The tert-butyl carbamate moiety is particularly significant as it serves as a protective group for amines, enhancing the compound's utility in organic synthesis .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the pyrido-pyrimidine core.
- Introduction of the benzyloxy group.
- Attachment of the tert-butyl carbamate moiety.
The specific reaction conditions and reagents used can significantly affect the yield and purity of the final product.
Anticancer Potential
Recent studies have indicated that compounds structurally related to this compound exhibit notable anticancer activities. For example, derivatives with similar scaffolds have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro studies reported IC₅₀ values ranging from 2.43 to 14.65 μM for these compounds .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 2.43 | Microtubule destabilization |
| Compound B | HepG2 | 4.98 | Apoptosis induction |
| tert-butyl carbamate | Various | TBD | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis .
- Apoptosis Induction : Studies indicate that certain derivatives enhance caspase activity, confirming their role as apoptosis inducers .
Other Biological Activities
Beyond anticancer properties, related compounds have demonstrated various biological activities:
- Antimicrobial : Some derivatives show promise against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .
- Anti-inflammatory : Structures similar to this compound have been characterized as anti-inflammatory agents in preliminary studies .
Case Studies
A case study involving a derivative of this compound highlighted its effectiveness in reducing tumor size in xenograft models. The study reported significant tumor regression in mice treated with the compound compared to controls, suggesting its potential for therapeutic applications .
Future Directions
Given the promising biological activities associated with this compound and its derivatives, further research is warranted. Areas for future exploration include:
- In vivo Studies : Assessing the pharmacokinetics and toxicity profiles.
- Mechanistic Studies : Elucidating the precise pathways through which these compounds exert their effects.
- Structural Modifications : Developing analogs with improved potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
